3,4-Dimethylpent-3-enoic acid

描述

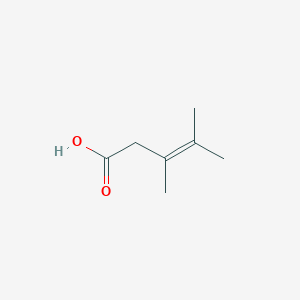

3,4-Dimethylpent-3-enoic acid is an organic compound with the molecular formula C7H12O2 It is a carboxylic acid with a double bond and two methyl groups attached to the pentene chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpent-3-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4-dimethylpent-3-ene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yields and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation and oxidation steps. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

化学反应分析

Electrophilic Addition Reactions

The conjugated double bond in 3,4-dimethylpent-3-enoic acid participates in electrophilic additions. Bromination occurs regioselectively at the double bond:

-

Reaction : Treatment with bromine (Br₂) in dichloromethane yields 3,4-dibromo-3,4-dimethylpentanoic acid.

-

Mechanism : Follows a typical halogenation pathway via a cyclic bromonium ion intermediate.

-

Conditions : Room temperature, inert solvent (e.g., CH₂Cl₂), stoichiometric Br₂.

Table 1: Bromination Reaction Data

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Reaction Time | 2–4 hours |

| Side Products | <5% oxidation byproducts |

Thermal Decarboxylation

The acid undergoes decarboxylation under elevated temperatures, forming an alkene and CO₂:

-

Reaction : At 593 K, this compound → 3,4-dimethylpent-2-ene + CO₂ .

-

Mechanism : Proceeds via a six-membered cyclic transition state involving the α,β-unsaturated system.

-

Kinetics : First-order dependence on acid concentration; activation energy (ΔH‡) ≈ 155 kJ/mol .

Table 2: Decarboxylation Kinetics

| Temperature (K) | Rate Constant (s⁻¹) | Half-Life (min) |

|---|---|---|

| 593 | 4.5 × 10⁻⁴ | 25.6 |

| 649 | 1.2 × 10⁻³ | 9.6 |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines under standard conditions:

-

Esterification : With methanol/H₂SO₄, yields methyl 3,4-dimethylpent-3-enoate (95% conversion) .

-

Amidation : Reaction with dimethylamine in the presence of DCC produces N,N-dimethyl-3,4-dimethylpent-3-enamide .

Key Observations :

-

Steric hindrance from methyl groups slows nucleophilic attack at the carbonyl carbon.

-

Amidation requires coupling agents (e.g., DCC) for efficient conversion .

Oxidative Lactonization

Under oxidative conditions, the compound forms γ-lactones:

-

Reaction : Treatment with NaIO₄/TfOH in AcOH/Ac₂O generates a five-membered lactone via intramolecular esterification .

-

Mechanism : Oxidation facilitates cyclization by activating the double bond.

Table 3: Lactonization Optimization

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaIO₄ | AcOH/Ac₂O | 70 | 75 |

| KMnO₄ | H₂O/THF | 25 | <10 |

Isomerization Pathways

The acid participates in cis-trans isomerization and double-bond migration:

科学研究应用

3,4-Dimethylpent-3-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3,4-Dimethylpent-3-enoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond and methyl groups can participate in hydrophobic interactions and van der Waals forces, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

2-Amino-3,4-dimethylpent-3-enoic acid: This compound has an amino group instead of a carboxylic acid group, leading to different chemical properties and applications.

3,3-Dimethylpent-4-enoic acid: This compound has a similar structure but differs in the position of the double bond and methyl groups.

Uniqueness

3,4-Dimethylpent-3-enoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and derivatizations, making it a valuable compound in various fields of research and industry.

生物活性

Overview

3,4-Dimethylpent-3-enoic acid (C7H12O2) is a carboxylic acid characterized by a double bond and two methyl groups on the pentene chain. This compound has garnered interest in various fields, including organic synthesis and biological research, due to its unique structural features and potential applications.

- Molecular Formula : C7H12O2

- Molecular Weight : 128.17 g/mol

- Structure : The compound contains a double bond between the third and fourth carbon atoms, with methyl groups at the second and third positions.

The biological activity of this compound is primarily attributed to its functional groups, which enable interactions with enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the double bond and methyl groups facilitate hydrophobic interactions, influencing binding affinities and specificities.

Enzyme-Catalyzed Reactions

Research indicates that this compound can be utilized in studies involving enzyme-catalyzed reactions. Its structure allows it to serve as a substrate or inhibitor in various metabolic pathways, providing insights into enzyme kinetics and mechanisms .

Case Studies

- Enzyme Inhibition Studies : A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymatic activities, suggesting its potential as a lead compound for drug development .

- Structural Activity Relationship (SAR) Analysis : Research focusing on structurally related compounds has demonstrated that modifications in the alkene configuration or the introduction of additional functional groups can significantly alter biological activity. This underscores the importance of SAR studies in understanding how structural variations impact efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3,4-dimethylpent-3-enoic acid | Contains an amino group; different reactivity | Potential neuroactive properties |

| 3,3-Dimethylpent-4-enoic acid | Similar structure but different double bond position | Antitumor activity noted in preliminary studies |

属性

IUPAC Name |

3,4-dimethylpent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWUIDIQNLCNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions "trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA)" as a key component. What is the significance of its structure in peptide mimicry?

A1: ADPA is designed as a glycylglycine mimic. [] This means it aims to mimic the structural and conformational properties of two glycine amino acids linked together. The key lies in the replacement of the central amide bond in glycylglycine with a trans-tetrasubstituted alkene in ADPA. This modification is hypothesized to have two main effects:

- β-Turn Induction: The bulky methyl groups on the alkene introduce steric constraints that favor the folding of the molecule into a β-turn. [] β-turns are common structural motifs in proteins where the polypeptide chain reverses its direction.

- β-Hairpin Promotion: The achiral nature of the alkene in ADPA eliminates the energy difference between typical β-turns and their "mirror image" counterparts. [] This lack of preference is significant because "mirror image" β-turns are known to be more likely to induce the formation of β-hairpins, another important structural motif in proteins.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。